6-chloro-9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
6-Chloro-9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a fluorinated and chlorinated chromeno-oxazine derivative with a complex polycyclic framework. Chromeno-oxazine derivatives are typically synthesized via Mannich condensations or reactions involving hydroxylated isoflavones, formaldehyde, and amines under catalytic conditions . The introduction of fluorine and chlorine substituents, as seen in this compound, is strategically significant; fluorination often enhances metabolic stability and bioavailability, while chlorination can modulate electronic properties and binding affinity .
Properties
Molecular Formula |
C21H19ClFNO3 |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
6-chloro-9-[(4-fluorophenyl)methyl]-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H19ClFNO3/c1-2-3-14-8-19(25)27-20-16(14)9-18(22)21-17(20)11-24(12-26-21)10-13-4-6-15(23)7-5-13/h4-9H,2-3,10-12H2,1H3 |
InChI Key |
OWUIXMLPAKWLIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method includes the use of a Mannich-type condensation reaction, where 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines are reacted in water at elevated temperatures (80-90°C) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, where the chloro or fluoro groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-chloro-9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-9-(4-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and biological activities of 6-chloro-9-(4-fluorobenzyl)-4-propyl-chromeno-oxazine with analogous compounds from the evidence:
Structural and Electronic Comparisons
- Substituent Effects at Position 9: The 4-fluorobenzyl group in the target compound contrasts with the 4-chlorobenzyl group in compound 6l , which may reduce steric hindrance while maintaining electron-withdrawing effects.
Substituent Effects at Position 4 :
- This differs from 2-trifluoromethyl groups (4f), which provide strong electron withdrawal and steric bulk .
Physicochemical Properties
Melting Points :
Spectral Data :
- The 4-fluorobenzyl group would show distinct 19F NMR signals (δ ~-115 ppm for para-F) and 1H NMR aromatic splitting patterns, as seen in compound 6l (δ 7.33 for benzyl protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
